molecular formula C15H17N5O2 B11481310 N-(2-methoxyphenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine

N-(2-methoxyphenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine

Cat. No.: B11481310
M. Wt: 299.33 g/mol
InChI Key: OKOQVWGKCCAOJM-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N’-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a guanidine group linked to a methoxyphenyl and a cyclopenta[d]pyrimidinyl moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N’-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopenta[d]pyrimidine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as diketones and urea derivatives. The methoxyphenyl group is then introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the cyclopenta[d]pyrimidine intermediate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-N’-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the methoxyphenyl or cyclopenta[d]pyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halides, bases, and acids are frequently employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-N’-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include acting as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-N’-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and ionic interactions, while the methoxyphenyl and cyclopenta[d]pyrimidinyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-N’-(4-oxo-4,5,6,7-tetrahydro-3H-pyrimidin-2-yl)guanidine: Lacks the cyclopenta ring, which may affect its binding properties and reactivity.

    N-(2-methoxyphenyl)-N’-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)urea: Substitutes the guanidine group with a urea group, potentially altering its hydrogen bonding capabilities.

Uniqueness

N-(2-methoxyphenyl)-N’-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenyl and cyclopenta[d]pyrimidinyl moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)guanidine

InChI

InChI=1S/C15H17N5O2/c1-22-12-8-3-2-6-11(12)17-14(16)20-15-18-10-7-4-5-9(10)13(21)19-15/h2-3,6,8H,4-5,7H2,1H3,(H4,16,17,18,19,20,21)

InChI Key

OKOQVWGKCCAOJM-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC=C1N/C(=N/C2=NC3=C(CCC3)C(=O)N2)/N

Canonical SMILES

COC1=CC=CC=C1NC(=NC2=NC3=C(CCC3)C(=O)N2)N

Origin of Product

United States

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